

# Application Notes & Protocols for the Pharmacokinetic Profiling of Pyridazine-3-carboxamide Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Pyridazine-3-carboxamide**

Cat. No.: **B1582110**

[Get Quote](#)

For: Researchers, scientists, and drug development professionals engaged in the preclinical assessment of **Pyridazine-3-carboxamide** based chemical entities.

## Introduction: The Critical Role of Pharmacokinetic Profiling

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-target interactions and improve metabolic stability.<sup>[1][2]</sup> **Pyridazine-3-carboxamide** derivatives, in particular, are being extensively investigated for a multitude of therapeutic targets.<sup>[3]</sup> However, translating a potent compound from a "hit" to a viable clinical candidate requires a thorough understanding of its behavior within a biological system. This is the domain of pharmacokinetics (PK), the study of how an organism absorbs, distributes, metabolizes, and excretes (ADME) a drug.

Early and comprehensive ADME profiling is essential for identifying and mitigating liabilities that lead to late-stage attrition in drug development.<sup>[4][5]</sup> Favorable pharmacokinetic properties ensure that a sufficient concentration of the active drug reaches its target for the required duration to elicit a therapeutic effect, while minimizing potential toxicity.

This guide provides a detailed framework and step-by-step protocols for the essential in vitro and in vivo assays required to build a robust pharmacokinetic profile for novel **Pyridazine-3-carboxamide** compounds. The protocols are designed to be self-validating, incorporating

necessary controls and quality checks, and are grounded in established industry best practices and regulatory expectations.[6][7][8]

## Section 1: Foundational In Vitro ADME Profiling

In vitro assays are the cornerstone of early ADME assessment, offering high-throughput capabilities to rank and select compounds with the most promising characteristics before committing to resource-intensive in vivo studies.[4]

### Metabolic Stability in Liver Microsomes

**Scientific Rationale:** The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a central role.[9] The pyridazine ring can be susceptible to oxidation on the heterocyclic nitrogen atoms or on substituent groups.[1] Assessing a compound's stability in the presence of liver microsomes—subcellular fractions rich in CYP enzymes—provides a critical measure of its intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[9][10] A compound that is too rapidly metabolized will likely have poor oral bioavailability and a short duration of action.

**Experimental Workflow: Metabolic Stability**



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro metabolic stability assay.

## Detailed Protocol: Microsomal Stability

- Preparation of Reagents:
  - Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  - Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This provides a sustained source of the necessary cofactor, NADPH.[11]
  - Prepare stock solutions of test compounds and positive controls (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin) at 10 mM in DMSO. Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM). [11]
  - Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (IS), structurally similar to the analytes if possible.
- Incubation Procedure:
  - In a 96-well plate, combine the phosphate buffer and liver microsomes (final protein concentration of 0.5 mg/mL).[12]
  - Add the test compound working solution to achieve a final substrate concentration of 1 µM.[10] The final organic solvent concentration should be kept low (<1%) to avoid inhibiting enzyme activity.
  - Pre-incubate the plate at 37°C for 5-10 minutes.
  - Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[10] For negative controls (-NADPH), add buffer instead.
  - At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of the cold acetonitrile/IS quenching solution.[10]
- Sample Analysis:

- Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[11]
- Transfer the supernatant to a new plate for analysis.
- Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[13]

- Data Analysis:
  - Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
  - Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
  - Calculate the in vitro half-life ( $t_{1/2}$ ) as:  $t_{1/2} = 0.693 / k$ .
  - Calculate intrinsic clearance (Clint) as: Clint ( $\mu\text{L}/\text{min}/\text{mg protein}$ ) =  $(0.693 / t_{1/2}) * (\text{Incubation Volume} / \text{mg Microsomal Protein})$ .

Table 1: Representative Metabolic Stability Data for **Pyridazine-3-carboxamide** Analogs

| Compound ID         | $t_{1/2}$ (min) | Clint ( $\mu\text{L}/\text{min}/\text{mg protein}$ ) | Predicted Hepatic Clearance |
|---------------------|-----------------|------------------------------------------------------|-----------------------------|
| PYCZ-001            | > 60            | < 11.5                                               | Low                         |
| PYCZ-002            | 15.2            | 45.6                                                 | Moderate                    |
| PYCZ-003            | 4.8             | 144.4                                                | High                        |
| Verapamil (Control) | 8.5             | 81.5                                                 | High                        |
| Warfarin (Control)  | > 60            | < 11.5                                               | Low                         |

## Cell Permeability using Caco-2 Monolayers

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from human

colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimics the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[14][15] This assay measures the apparent permeability coefficient (Papp) and helps classify compounds based on their absorption potential and identify if they are substrates of efflux pumps, which can limit bioavailability.[14]

#### Detailed Protocol: Caco-2 Permeability

- Cell Culture and Seeding:
  - Culture Caco-2 cells according to standard protocols.
  - Seed cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately  $6 \times 10^4$  cells/cm<sup>2</sup>.[14]
  - Culture the cells for 21 days, changing the media every 2-3 days, to allow for full differentiation and monolayer formation.[15]
- Monolayer Integrity Assessment:
  - Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values indicating a confluent, intact monolayer (typically  $>250 \Omega \cdot \text{cm}^2$ ).
  - Alternatively, assess the permeability of a low-permeability paracellular marker like Lucifer Yellow.
- Permeability Assay (Bidirectional):
  - Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[14]
  - Apical to Basolateral (A → B) Transport: Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) side. Add fresh buffer to the basolateral (receiver) side.[14]
  - Basolateral to Apical (B → A) Transport: Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[14]

- Include control compounds: Propranolol (high permeability), Atenolol (low permeability), and Digoxin (P-gp substrate).
- Incubate the plate at 37°C for a set time (e.g., 2 hours) with gentle shaking.[14]
- At the end of the incubation, collect samples from both donor and receiver compartments for LC-MS/MS analysis.

- Data Analysis:
  - Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:  $Papp = (Vr / (A * time)) * ([Drug]receiver / [Drug]initial\_donor)$  Where Vr is the volume of the receiver chamber, A is the surface area of the membrane, and time is the incubation time in seconds.
  - Calculate the Efflux Ratio (ER):  $ER = Papp (B \rightarrow A) / Papp (A \rightarrow B)$ . An ER > 2 suggests the compound is a substrate for an efflux transporter.[14]

Table 2: Representative Caco-2 Permeability Data

| Compound ID | Papp (A → B) (10 <sup>-6</sup> cm/s) | Papp (B → A) (10 <sup>-6</sup> cm/s) | Efflux Ratio | Permeability Class | P-gp Substrate? |
|-------------|--------------------------------------|--------------------------------------|--------------|--------------------|-----------------|
| PYCZ-001    | 15.2                                 | 16.1                                 | 1.1          | High               | No              |
| PYCZ-002    | 4.5                                  | 18.5                                 | 4.1          | Moderate           | Yes             |
| PYCZ-003    | 0.8                                  | 0.9                                  | 1.1          | Low                | No              |
| Propranolol | 22.5                                 | 23.1                                 | 1.0          | High               | No              |
| Atenolol    | 0.5                                  | 0.6                                  | 1.2          | Low                | No              |
| Digoxin     | 1.1                                  | 12.4                                 | 11.3         | Low                | Yes             |

## Plasma Protein Binding (PPB)

Scientific Rationale: Most drugs bind to plasma proteins (e.g., albumin,  $\alpha$ 1-acid glycoprotein). It is generally accepted that only the unbound (free) fraction of a drug is available to distribute

into tissues, interact with its target, and be cleared.[16][17] High plasma protein binding can significantly impact a drug's pharmacokinetic and pharmacodynamic profile. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the fraction of unbound drug (fu).[16][18]

#### Detailed Protocol: Plasma Protein Binding (RED)

- Preparation:
  - Prepare stock solutions of test compounds in DMSO.
  - Spike fresh plasma (human, rat, etc.) with the test compound to a final concentration (e.g., 1-10  $\mu$ M), ensuring the final DMSO concentration is  $\leq 0.1\%$ .[18]
  - Prepare dialysis buffer (Isotonic 1X PBS, pH 7.4).[18]
- Equilibrium Dialysis:
  - Use a commercial RED device plate. Add the compound-spiked plasma to the sample chamber (red-colored ring).[18]
  - Add dialysis buffer to the adjacent buffer chamber.[18]
  - Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the free drug to reach equilibrium across the semi-permeable membrane.[18][19]
- Sample Processing and Analysis:
  - After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
  - To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank buffer to the plasma aliquot and an equal volume of blank plasma to the buffer aliquot.[17]
  - Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard.[18]

- Centrifuge to pellet proteins and analyze the supernatant by LC-MS/MS to determine the compound concentration in both chambers.
- Data Analysis:
  - Calculate the Percent Bound:  $\% \text{ Bound} = (([\text{Plasma}] - [\text{Buffer}]) / [\text{Plasma}]) * 100$
  - Calculate the Fraction Unbound (fu):  $\text{fu} = [\text{Buffer}] / [\text{Plasma}]$

Table 3: Representative Plasma Protein Binding Data

| Compound ID        | % Bound (Human Plasma) | Fraction Unbound (fu) | Potential Impact               |
|--------------------|------------------------|-----------------------|--------------------------------|
| PYCZ-001           | 75.5%                  | 0.245                 | Moderate distribution          |
| PYCZ-002           | 99.8%                  | 0.002                 | Highly restricted distribution |
| PYCZ-003           | 95.0%                  | 0.050                 | Low-to-moderate free fraction  |
| Warfarin (Control) | 99.5%                  | 0.005                 | High binding                   |
| Atenolol (Control) | < 10%                  | > 0.90                | Extensive distribution         |

## Section 2: Definitive In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in preclinical species (typically rodents) are conducted to understand the compound's behavior in a whole organism.[\[20\]](#)[\[21\]](#) These studies are essential for determining key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.[\[22\]](#)

Workflow: In Vivo Pharmacokinetic Study

[Click to download full resolution via product page](#)

Caption: Workflow for a typical preclinical in vivo PK study.

## Detailed Protocol: Rat Pharmacokinetic Study (IV and PO)

- Animal Model and Housing:

- Use male Sprague-Dawley rats (n=3-4 per group), acclimated for at least 3 days.
- Fast animals overnight before dosing, with free access to water.[\[23\]](#)

- Formulation and Dosing:

- Intravenous (IV) Formulation: Prepare a clear solution suitable for injection. A common vehicle is 10% Solutol / 90% Saline. The dose is typically low (e.g., 1-2 mg/kg).[\[24\]](#)
- Oral (PO) Formulation: For compounds with poor aqueous solubility, a suspension is often used. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in water.[\[4\]](#) The dose is higher than IV to account for incomplete absorption (e.g., 5-10 mg/kg).[\[23\]](#)
- Administer the IV dose as a bolus via the tail vein. Administer the PO dose via oral gavage.

- Blood Sampling:

- Collect serial blood samples (approx. 100-150 µL) from a cannulated vein (e.g., jugular) or via sparse sampling from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).
- IV Sampling Times: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[\[25\]](#)
- PO Sampling Times: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[\[25\]](#)
- Process blood to plasma by centrifugation immediately and store the plasma at -80°C until analysis.

- Bioanalytical Method:

- Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the **Pyridazine-3-carboxamide** compound in rat plasma.[\[26\]](#) Validation should be performed according to regulatory guidelines such as ICH M10.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[27\]](#)[\[28\]](#)

- Sample preparation typically involves protein precipitation (PPT) with acetonitrile or liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE).[26]
- Pharmacokinetic Analysis:
  - Plot the mean plasma concentration versus time for both IV and PO routes.
  - Perform non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate key PK parameters.

Table 4: Key Pharmacokinetic Parameters and Their Significance

| Parameter        | Description                                    | Significance for Drug Development                                                                                              |
|------------------|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Cmax             | Maximum observed plasma concentration          | Related to efficacy and potential peak-concentration toxicity.                                                                 |
| Tmax             | Time to reach Cmax                             | Indicates the rate of absorption.                                                                                              |
| AUC              | Area Under the plasma concentration-time Curve | Represents total drug exposure over time.                                                                                      |
| CL               | Clearance                                      | The volume of plasma cleared of the drug per unit time. A key indicator of elimination efficiency.                             |
| Vss              | Volume of Distribution at steady-state         | Indicates the extent of drug distribution into tissues versus remaining in plasma.                                             |
| t <sub>1/2</sub> | Terminal half-life                             | The time required for the plasma concentration to decrease by half; determines dosing interval.                                |
| F (%)            | Absolute Oral Bioavailability                  | The fraction of the oral dose that reaches systemic circulation. $F\% = (AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$ |

## Conclusion and Forward Path

The methodologies outlined in this guide provide a robust framework for characterizing the pharmacokinetic profile of novel **Pyridazine-3-carboxamide** compounds. By systematically evaluating metabolic stability, permeability, plasma protein binding, and in vivo disposition, researchers can build a comprehensive ADME dataset. This data is crucial for establishing in vitro-in vivo correlations (IVIVC), guiding structure-activity and structure-property relationships

in medicinal chemistry, and selecting candidates with the highest probability of success for advancement into formal preclinical development. Adherence to these rigorous, validated protocols ensures data quality and reliability, forming a solid foundation for informed decision-making in the drug discovery pipeline.

## References

- PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. National Center for Biotechnology Information.
- Li, A. P. (2016). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology. Springer.
- Di, L. (2019). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. In Methods in Molecular Biology. Springer.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Creative Bioarray. (n.d.). Caco 2 Cell Permeability Assay. Creative Bioarray.
- Li, W., et al. (2017). Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation. *Journal of Pharmaceutical and Biomedical Analysis*, 140, 210-214.
- Sinha, S., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. *Chemical Research in Toxicology*, 27(11), 1953-1962.
- BiolVT. (n.d.). Plasma Protein Binding Assay. BiolVT.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH.
- Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Kymos.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Creative Bioarray.
- Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Sygnature Discovery.
- Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. *RSC Medicinal Chemistry*, 12(10), 1596-1654.
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. EMA.
- Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay.
- Zhang, Y., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. *Pharmaceutics*, 16(2), 209.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope.

- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. European Commission.
- Chow, D. S. L., & K. K. H. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. *Current Drug Metabolism*, 10(8), 876-887.
- Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
- protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis.
- Kim, T. H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. *Molecules*, 25(5), 1106.
- U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA.
- Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.
- Johnson, T. A., et al. (2014). Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. *Journal of Medicinal Chemistry*, 57(21), 9152-9168.
- Li, H., et al. (2018). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. *Molecules*, 23(1), 160.
- ResearchGate. (n.d.). The preferred topology of **pyridazine-3-carboxamide** derivatives. ResearchGate.
- Khan, K. M., et al. (2023). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. *Molecules*, 28(3), 1361.
- Qian, H., et al. (2017). Developing **pyridazine-3-carboxamides** to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. *European Journal of Medicinal Chemistry*, 137, 395-407.
- ResearchGate. (n.d.). Summary of methods related to LC-MS/MS technique with plasma.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]
- 24. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. fda.gov [fda.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- To cite this document: BenchChem. [Application Notes & Protocols for the Pharmacokinetic Profiling of Pyridazine-3-carboxamide Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582110#pharmacokinetic-profiling-methods-for-pyridazine-3-carboxamide-compounds]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)